molecular formula C19H20N4O4 B11523202 N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B11523202
M. Wt: 368.4 g/mol
InChI Key: QIURZBQRNSDQNO-UHFFFAOYSA-N
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Description

N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a propoxyphenyl group and a pyridine ring, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the propoxyphenyl group. The pyridine ring is then attached through a series of condensation reactions. Key reagents often include propyl bromide, pyridine-4-carbohydrazide, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide has potential as a lead compound for drug development. Its interactions with biological targets can be optimized to create new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide exerts its effects involves binding to specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide
  • N’-[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide offers unique properties due to the propoxy group. This group can influence the compound’s solubility, reactivity, and binding affinity, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C19H20N4O4/c1-2-11-27-15-5-3-14(4-6-15)23-17(24)12-16(19(23)26)21-22-18(25)13-7-9-20-10-8-13/h3-10,16,21H,2,11-12H2,1H3,(H,22,25)

InChI Key

QIURZBQRNSDQNO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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